Cas no 1356782-06-3 ((Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide)

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide structure
1356782-06-3 structure
商品名:(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide
CAS番号:1356782-06-3
MF:C18H10FN5O
メガワット:331.303306102753
CID:5806232
PubChem ID:97539266

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide
    • 1356782-06-3
    • インチ: 1S/C18H10FN5O/c19-14-2-4-15(5-3-14)23-18(25)13(9-21)7-16-10-22-17-6-1-12(8-20)11-24(16)17/h1-7,10-11H,(H,23,25)/b13-7-
    • InChIKey: ZPKZPGUKKATRIM-QPEQYQDCSA-N
    • ほほえんだ: FC1C=CC(=CC=1)NC(/C(/C#N)=C\C1=CN=C2C=CC(C#N)=CN12)=O

計算された属性

  • せいみつぶんしりょう: 331.08693812g/mol
  • どういたいしつりょう: 331.08693812g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 636
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 94Ų

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26610487-0.05g
2-cyano-3-{6-cyanoimidazo[1,2-a]pyridin-3-yl}-N-(4-fluorophenyl)prop-2-enamide
1356782-06-3 95.0%
0.05g
$246.0 2025-03-20

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide 関連文献

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamideに関する追加情報

Compound CAS No. 1356782-06-3: (Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide

The compound with CAS No. 1356782-06-3, named (Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a cyano group, an imidazo[1,2-a]pyridine moiety, and a fluorophenyl substituent. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in the development of advanced materials, particularly in the areas of optoelectronics and drug delivery systems. The cyano group within the molecule is known to enhance electronic properties, making it suitable for applications in semiconductors and conductive polymers. Additionally, the imidazo[1,2-a]pyridine moiety is a heterocyclic structure that has been extensively studied for its role in bioactive compounds and catalytic processes.

One of the most promising aspects of this compound is its ability to undergo various chemical transformations. Researchers have demonstrated that the fluorophenyl substituent can be modified to tailor the molecule's solubility and stability, which is crucial for its application in pharmaceuticals and agrochemicals. Furthermore, the prop-2-enamide group adds flexibility to the molecule, enabling it to participate in diverse chemical reactions.

From a synthetic perspective, the preparation of this compound involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the cyano groups and the fluorophenyl substituent. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

In terms of applications, this compound has shown potential as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) and sensors. Its electronic properties make it an ideal candidate for use in flexible electronics and wearable devices. Moreover, ongoing research is exploring its use as a bioactive agent in drug discovery programs targeting various diseases.

The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its structure and purity. Researchers have developed novel analytical methods to overcome these challenges, ensuring accurate determination of its properties.

In conclusion, CAS No. 1356782-06-3 represents a cutting-edge compound with immense potential across multiple disciplines. Its unique structure and reactivity make it a valuable tool for advancing materials science and pharmaceutical research. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play a pivotal role in shaping future innovations.

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